4-(Benzyloxy)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical and Biological Systems

Pyridine and its derivatives are fundamental building blocks in chemistry, recognized for their presence in a vast array of important molecules, including vitamins, co-enzymes, and alkaloids. mdpi.comrsc.org The pyridine ring, an isostere of benzene, is a key component in over 7,000 existing drug molecules due to its characteristic properties. rsc.org These properties include weak basicity, aqueous solubility, and the ability to form hydrogen bonds, which can enhance the pharmacological characteristics of a drug. mdpi.comdiva-portal.org

In medicinal chemistry, pyridine scaffolds are considered "privileged structures" because they can interact with a wide range of biological targets, leading to a broad spectrum of therapeutic activities. rsc.orgfrontiersin.org These activities include antimicrobial, antiviral, antioxidant, anti-inflammatory, antidiabetic, and anticancer properties. mdpi.comnih.govmdpi.com The versatility of the pyridine nucleus allows for structural modifications that can improve a compound's potency and pharmacokinetic profile. nih.govenpress-publisher.com Furthermore, pyridine derivatives are crucial in materials science, serving as ligands in metal complexes and components of functional materials like dyes. enpress-publisher.comevitachem.com

Overview of 4-(Benzyloxy)pyridine Research Trajectories and Academic Relevance

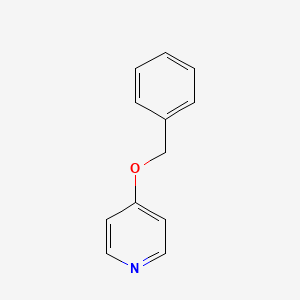

This compound is a heterocyclic compound that has garnered attention in various fields of chemical research. chembk.com Structurally, it consists of a pyridine ring where a benzyloxy group is attached at the 4-position. chembk.com This compound serves primarily as a versatile intermediate in organic synthesis. chembk.com

Research involving this compound often explores its utility as a building block for more complex molecules with potential biological activities. Its derivatives have been investigated for applications in medicinal chemistry, including the development of new therapeutic agents. evitachem.comcymitquimica.com For instance, the core structure is found in compounds studied for their potential as enzyme inhibitors and in the synthesis of molecules with anti-inflammatory properties. evitachem.com The academic relevance of this compound is rooted in its role in the synthesis of functional molecules and its contribution to the expansive field of pyridine chemistry.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁NO | chembk.comfluorochem.co.uk |

| Molecular Weight | 185.226 g/mol | fluorochem.co.uk |

| Appearance | Solid | fluorochem.co.uk |

| Melting Point | 57 to 58°C | fluorochem.co.uk |

| Boiling Point | 280-283°C | chembk.com |

| Density | 1.10 g/mL | chembk.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and chloroform; slightly soluble in water. | chembk.com |

| CAS Number | 49826-70-2 | fluorochem.co.uk |

Synthesis and Reactivity of this compound

Common Synthetic Routes

A prevalent method for synthesizing this compound is through a benzylation reaction. One common approach involves the reaction of a 4-substituted pyridine with benzyl (B1604629) alcohol or a benzyl halide. For example, 4-chloropyridine (B1293800) can be reacted with benzyl alcohol in the presence of a base catalyst, typically at an elevated temperature. chembk.com Another method involves the reaction of a pyridine derivative with benzyl bromide. rsc.org

A specific example is the synthesis of diethyl this compound-2,6-dicarboxylate, where diethyl chelidonate is reacted with benzyl bromide in the presence of potassium carbonate and 18-crown-6 (B118740) ether in acetone. rsc.org

Key Chemical Reactions and Transformations

This compound and its derivatives participate in a variety of chemical reactions, highlighting their utility as synthetic intermediates.

Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide, such as this compound N-oxide. evitachem.comcymitquimica.com These N-oxides are themselves useful intermediates in organic synthesis. cymitquimica.com

Substitution Reactions: The pyridine ring can undergo substitution reactions, allowing for the introduction of various functional groups.

Coupling Reactions: Derivatives like 4-(Benzyloxy)pyridin-2-amine are used in Suzuki–Miyaura coupling reactions to form new carbon-carbon bonds, a critical process in the synthesis of complex organic molecules. evitachem.com

Deprotection: The benzyloxy group can be selectively removed under mild hydrogenation conditions to yield the corresponding 4-hydroxypyridine (B47283) derivative. This is a crucial step in syntheses where the hydroxyl group needs to be protected.

Applications in Chemical Research

Role as a Building Block in Organic Synthesis

The primary application of this compound is as a precursor or intermediate in the synthesis of more complex organic structures. chembk.com Its bifunctional nature, possessing both a pyridine ring and a protected hydroxyl group, makes it a valuable tool for synthetic chemists. It is used to create a range of compounds, including those with potential applications in pharmaceuticals and agrochemicals. chembk.comontosight.ai

Utility in Medicinal Chemistry

The this compound scaffold is of significant interest in medicinal chemistry. It serves as a foundational structure for the design of new drug candidates. evitachem.com For example, derivatives have been investigated for their potential to inhibit enzymes involved in inflammatory pathways, such as leukotriene A4 hydrolase and mitogen-activated protein kinase 14 (MAPK14). evitachem.com The structural motif is also found in compounds explored for their antimicrobial and anticancer properties. ontosight.aiguidechem.com

Applications in Materials Science

While less common than its use in organic and medicinal chemistry, the pyridine moiety within this compound suggests potential applications in materials science. Pyridine-containing compounds are known to act as ligands in the formation of metal-organic frameworks (MOFs) and other coordination complexes. cymitquimica.comfluorochem.co.uk The ability of the pyridine nitrogen to coordinate with metal ions makes it a candidate for the design of novel functional materials. cymitquimica.com

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCDUONHBLSZED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50490134 | |

| Record name | 4-(Benzyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50490134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49826-70-2 | |

| Record name | 4-(Benzyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50490134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 4 Benzyloxy Pyridine and Its Derivatives

Directed Synthesis of the 4-(Benzyloxy)pyridine Core

The formation of the essential this compound structure is primarily achieved through strategic alkylation, with other methods for pyridine (B92270) ring synthesis providing a broader context for creating its derivatives.

Alkylation and Arylation Strategies for Pyridine Ring Functionalization

The most direct and common method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxypyridine (B47283) with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, in the presence of a base. organic-chemistry.orgresearchgate.net The reaction proceeds via an SN2 mechanism where the alkoxide, formed by the deprotonation of 4-hydroxypyridine, acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide. Various bases can be employed, with sodium hydride (NaH) being a convenient choice for deprotonation. organic-chemistry.org The use of a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBABr) in the presence of a base like sodium hydroxide (B78521) (NaOH) has also been reported. google.com

While alkylation forms the core ether linkage, arylation strategies are employed to functionalize the pyridine ring itself, often through transition-metal-catalyzed C-H activation. Palladium-catalyzed C-H arylation allows for the introduction of aryl groups at specific positions on the pyridine ring. researchgate.netgoogle.com For instance, 3-substituted pyridines can undergo C4-arylation, and 4-substituted pyridines can undergo C3-arylation with high regioselectivity. researchgate.net These methods expand the synthetic utility of the pyridine scaffold, allowing for the creation of more complex derivatives. clockss.orgCurrent time information in Bangalore, IN.

| Reactants | Catalyst/Base | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 4-hydroxypyridine, Benzyl bromide | NaOH, TBABr | THF | Reflux, 24 h | N-benzyl-4-pyridone | Not specified |

| 4-hydroxypyridine, Halogenated derivative | NaOH, TBABr | THF | Reflux, 24 h | 4-Pyridone ligand | Not specified |

| 2-Chloropyridine, Benzyl alcohol | KOH | Toluene | Reflux | 2-(Benzyloxy)pyridine | 97% researchgate.net |

Oxidative Cyclization Pathways in Pyridine Derivative Formation

Oxidative cyclization represents a powerful strategy for constructing fused heterocyclic systems based on the pyridine core. These reactions often involve the formation of new rings by creating carbon-nitrogen or carbon-carbon bonds through an oxidative process. For example, copper-catalyzed aerobic oxidative cyclization of ketoxime acetates with pyridines can yield valuable imidazo[1,2-a]pyridines. chembk.com This method is tolerant of a wide range of functional groups and proceeds under mild conditions. chembk.com The mechanism is believed to involve the generation of radical intermediates, followed by coupling and cyclization. chembk.com

Similarly, the oxidative cyclization of 2-pyridine ketone hydrazones can produce researchgate.netresearchgate.nettriazolo[1,5-a]pyridines. organic-chemistry.org This transformation can be achieved using a heterogeneous copper(II) catalyst with air as the oxidant. organic-chemistry.org Another approach involves the use of sodium hypochlorite (B82951) as an oxidant to convert hydrazone intermediates into researchgate.netsigmaaldrich.comtriazolo[4,3-a]pyridine derivatives. beilstein-journals.orgorganic-chemistry.org This reaction proceeds via the initial formation of a chlorohydrazone, which then cyclizes. beilstein-journals.org These methods highlight the utility of oxidative cyclization in building complex molecular architectures from simpler pyridine-containing starting materials. smolecule.comacs.org

Biocatalytic and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. One such approach for ether synthesis, analogous to the preparation of this compound, involves a surfactant-assisted Williamson synthesis in aqueous media. acs.org This method allows for the synthesis of hydrophobic compounds in water, enhanced by the formation of micelles that increase local reagent concentrations and reactivity. acs.org The use of ultrasound irradiation is another green tool that has been applied to accelerate the synthesis of benzyloxy derivatives, often reducing reaction times significantly. researchgate.net

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis. google.com Enzymes such as lipases and transaminases are increasingly used for the synthesis of pyridine derivatives. cymitquimica.comgoogle.com For instance, lipases can catalyze the trimolecular condensation of heterocyclic aldehydes, acetone, and aromatic amines to form Mannich bases under mild, eco-friendly conditions. acs.org Transaminases are well-established for their ability to convert ketones into amines with high stereoselectivity. sigmaaldrich.comnih.gov While direct biocatalytic synthesis of this compound is not widely reported, these enzymatic methods are crucial for producing a variety of functionalized pyridine precursors and derivatives, paving the way for greener synthetic cascades. For example, a clean, green approach for synthesizing a 3-(4-(benzyloxy)-3-methoxyphenyl)- researchgate.netsigmaaldrich.comtriazolo[4,3-a]pyridine derivative utilizes sodium hypochlorite as an environmentally benign oxidant in ethanol (B145695). beilstein-journals.orgorganic-chemistry.org

Functional Group Interconversions and Derivatization

Once the this compound core is synthesized, it can undergo various transformations to introduce new functionalities or modify existing ones.

Pyridine N-Oxide Formation via Oxidation of this compound

The nitrogen atom in the pyridine ring can be readily oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions. The oxidation of this compound to this compound N-oxide is typically achieved using an oxidizing agent such as a peracid, like perbenzoic acid, or hydrogen peroxide. researchgate.net The resulting N-oxide is a stable, often crystalline solid. researchgate.net The presence of the N-oxide group activates the pyridine ring for further functionalization, particularly at the 2- and 4-positions, and the oxygen atom can be subsequently removed by deoxygenation if desired.

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Perbenzoic acid | This compound N-oxide | Not specified | |

| This compound | Hydrogen peroxide | This compound N-oxide | Not specified | researchgate.net |

| This compound N-oxide | TX, TfOH, photoirradiation | This compound | 58% | acs.org |

Selective Reduction and Substitution Reactions of Benzyloxy-Substituted Pyridines

The benzyloxy group is a versatile protecting group for hydroxyl functionalities and can be selectively removed. The most common method for debenzylation is catalytic hydrogenation. organic-chemistry.org This reaction is typically performed using a palladium on charcoal (Pd/C) catalyst under a hydrogen atmosphere, which cleaves the benzyl ether to yield the corresponding alcohol (in this case, 4-hydroxypyridine) and toluene. organic-chemistry.orgacs.org This deprotection is often chemoselective, allowing the benzyl group to be removed in the presence of other reducible functional groups by using catalyst poisons like pyridine to moderate the catalyst's activity. clockss.orgresearchgate.net

The pyridine ring itself can also be reduced. Catalytic hydrogenation can lead to the formation of the corresponding piperidine (B6355638) derivative, although this often requires harsher conditions than debenzylation.

Benzyloxy-substituted pyridines can also participate in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen activates the ring for attack by nucleophiles, particularly at the positions ortho and para to the nitrogen (C2, C4, C6). For example, 3-benzyloxy-substituted pyridines can be selectively fluorinated at the 2-position, and this fluoride (B91410) can then be displaced by a variety of nucleophiles under mild conditions, allowing for the late-stage functionalization of complex molecules. google.com

Multi-component Reactions for Complex Pyridine Architectures

Multi-component reactions (MCRs) have emerged as a powerful and environmentally conscious approach for the synthesis of highly substituted pyridine derivatives. bohrium.comresearchgate.net These one-pot reactions offer significant advantages over traditional multi-step syntheses, including increased efficiency, atom economy, and the ability to generate diverse molecular structures from simple starting materials. bohrium.com

A foundational MCR for pyridine synthesis is the Hantzsch dihydropyridine (B1217469) synthesis , first reported in 1881. wikipedia.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.org Modern variations of the Hantzsch synthesis have focused on improving reaction conditions, such as using "greener" solvents like ionic liquids and employing ultrasound irradiation to enhance yields. wikipedia.org

Beyond the classic Hantzsch reaction, numerous other MCRs have been developed for pyridine synthesis. These are often categorized as three-component or four-component reactions and can be either metal-free or metal-catalyzed. bohrium.com For instance, the Groebke–Blackburn–Bienaymé (GBB-3CR) is an isocyanide-based multicomponent reaction used to synthesize imidazo[1,2-a]pyridines. mdpi.com This reaction involves an aldehyde, an amidine, and an isocyanide, often catalyzed by a Lewis or Brønsted acid. mdpi.com Researchers have developed green, one-pot GBB-3CR processes using catalysts like ammonium chloride to produce functionalized imidazo[1,2-a]pyridines in moderate yields. mdpi.com

Other notable MCRs for pyridine synthesis include:

The [2+2+1+1] Hantzsch approach and its three-component [3+2+1] modification for creating nonsymmetrical pyridines. taylorfrancis.com

Reactions combining 2-aminopyridine, an aldehyde, and trimethylsilylcyanide (TMSCN) under microwave irradiation. bio-conferences.org

Copper-catalyzed three-component coupling of 2-aminopyridine, an aldehyde, and a terminal alkyne. bio-conferences.org

Solvent-free multicomponent reactions of pyridine derivatives with iodonium (B1229267) ylides and 1,4-quinones using copper(II) acetate as a catalyst in a ball mill. acs.org

These MCRs provide a versatile toolbox for chemists to construct a wide array of complex pyridine-containing molecules with high efficiency and structural diversity. bohrium.comresearchgate.net

Advanced Coupling Reactions in this compound Synthesis

Cross-coupling reactions are indispensable tools for the functionalization of pyridine rings, allowing for the introduction of various substituents that would be difficult to incorporate using other methods.

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used palladium-catalyzed method for forming carbon-carbon bonds. beilstein-journals.org It has proven particularly effective for the synthesis of aryl-substituted pyridines. beilstein-journals.orgresearchgate.net This reaction typically involves the coupling of an organoboron compound (like an arylboronic acid) with a halide (such as a bromopyridine) in the presence of a palladium catalyst and a base. beilstein-journals.org

Researchers have successfully employed the Suzuki-Miyaura reaction to synthesize a variety of substituted pyridines, including:

3,5-diaryl-2,4,6-trimethylpyridines: These compounds, including unsymmetrically substituted derivatives, have been prepared in high yields by carefully optimizing the reaction conditions. beilstein-journals.org

Vinyl-substituted polypyridyl ligands: These have been synthesized through the coupling of bromopolypyridines with potassium vinyltrifluoroborate. acs.org

Phenyl- and pyridyl-substituted benzyloxybenzaldehydes: These have been synthesized via Suzuki-Miyaura coupling reactions. researchgate.net

5-aryl-substituted pyridines: These have been obtained in good to excellent yields by coupling 5-iodopyridines with boronic acids. researchgate.net

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high selectivity and yield. For instance, the use of palladium macrocyclic complexes (PdMCs) as catalysts in the Suzuki coupling of 2,6-dibromopyridine (B144722) with arylboronic acids can lead to high selectivity for the mono-arylated product. researchgate.net Microwave-assisted Suzuki-Miyaura coupling has also been shown to be an efficient method for the arylation of imidazo[1,2-a]pyridines. medjchem.com

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Bromo-derivatives and arylboronic acids | Optimized palladium catalyst | 3,5-diaryl-2,4,6-trimethylpyridines | High | beilstein-journals.org |

| Bromopolypyridines and potassium vinyltrifluoroborate | Palladium catalyst | Vinyl-substituted polypyridyl ligands | Moderate to good | acs.org |

| 5-Iodopyridines and boronic acids | 5 mol % PdCl2(PPh3)2, KHCO3, DMF/H2O | 5-Aryl-substituted pyridines | Good to excellent | researchgate.net |

| 2,6-Dibromopyridine and aryl boronic acids | PdMCs | Monoarylpyridines | High selectivity | researchgate.net |

| Imidazo[1,2-a]pyridine and aryl boronic acids | (SIPr)Pd(allyl)Cl, microwave | 3,6-disubstituted imidazo[1,2-a]pyridine | Good to excellent | medjchem.com |

Ruthenium-catalyzed C-H activation has emerged as a powerful and cost-effective strategy for the direct arylation of pyridine derivatives. rsc.orgrsc.org This approach avoids the need for pre-functionalized starting materials, such as halogenated pyridines, making it a more atom-economical process. acs.org

A key strategy in ruthenium-catalyzed C-H arylation involves the use of a directing group to achieve site-selectivity. rsc.orgrsc.org For example, a pyridine group can be used as a removable directing group to achieve C6-selective arylation of 2-pyridones and C3-selective arylation of 1-isoquinolinones with arylboronic acids. rsc.orgrsc.org This method provides a general and rapid route to a variety of arylated 2-pyridones and 1-isoquinolinones in excellent yields. rsc.orgrsc.org

The choice of the ruthenium catalyst and reaction conditions plays a significant role in the efficiency and selectivity of the C-H arylation. Commonly used catalysts include [RuCl2(p-cymene)]2 and its derivatives. manchester.ac.ukmdpi.com Recent advancements have shown that visible light can enable ruthenium-catalyzed ortho-C-H arylation of 2-arylpyridines at room temperature, offering a milder alternative to traditional thermal conditions. manchester.ac.uk

Mechanistic studies have provided insights into the C-H activation process. For the direct arylation of benzylic amines, it has been found that using 3-substituted pyridines as directing groups significantly increases the efficiency of the C-H activation. acs.orgnih.gov Computational studies suggest that the substituent in the 3-position favors a conformation where the CH2 group is in closer proximity to the directing group, facilitating C-H insertion. acs.orgnih.gov

Radical-based methods offer a complementary approach to traditional ionic reactions for the functionalization of pyridines. nih.gov These reactions often exhibit unique reactivity and regioselectivity. nih.gov

One innovative strategy involves the in situ generation of a pyridine-boryl radical from 4-cyanopyridine (B195900) and B2(pin)2. acs.org This radical can then participate in a radical addition/C-C coupling mechanism with α,β-unsaturated ketones to synthesize 4-substituted pyridine derivatives. acs.org This method has a broad substrate scope, extending to various aldehydes, ketones, aryl imines, and alkynones. acs.org

Photoredox catalysis has also been employed to generate pyridyl radicals from halopyridines. nih.gov Selective single-electron reduction of the halogenated pyridine provides the corresponding heteroaryl radical, which can undergo anti-Markovnikov addition to alkene substrates. nih.gov Computational and experimental studies support a mechanism involving proton-coupled electron transfer followed by alkene addition and hydrogen atom transfer. nih.gov

Another approach to pyridine functionalization involves a dearomatization-rearomatization cascade. researchgate.net Reaction of pyridines with dimethyl acetylenedicarboxylate (B1228247) (DMAD) forms 1,4-dipoles, which can then react with a suitable partner to form an intermediate that can be functionalized through radical or ionic pathways before rearomatization. researchgate.net

Stereochemical Control and Regioselectivity in Synthetic Pathways

Achieving high levels of stereochemical and regiochemical control is a critical challenge in the synthesis of complex pyridine derivatives. mdpi.comnih.gov

Regioselectivity: The inherent electronic properties of the pyridine ring often lead to a mixture of regioisomers in functionalization reactions. nih.gov Several strategies have been developed to address this challenge:

Directing Groups: As discussed in the context of ruthenium-catalyzed C-H arylation, directing groups can be employed to guide the reaction to a specific position on the pyridine ring. rsc.orgrsc.org

Blocking Groups: A simple maleate-derived blocking group has been developed to enable highly regioselective Minisci-type decarboxylative alkylation at the C-4 position of pyridines. nih.govchemrxiv.org This approach allows for the synthesis of pure C-4 alkylated pyridines, which can then be further functionalized at other positions. nih.gov

N-Activation: The functionalization of N-activated pyridinium (B92312) species can provide a high degree of regioselectivity. For example, the reaction of RCu·BF3 with 1-ethoxycarbonylpyridinium chloride occurs with almost complete regioselectivity at the 4-position. oup.com

Enzyme-Mimic Reagents: A pocket-type urea (B33335) activation reagent has been reported to enable a general platform for the C-4 functionalization of pyridines with both ionic and radical nucleophiles, achieving high regioselectivity. rsc.org

Stereochemical Control: The synthesis of chiral pyridine derivatives, such as substituted piperidines and dihydropyridines, requires precise control over stereochemistry. mdpi.com Recent advances in asymmetric catalysis have enabled the stereoselective dearomatization of pyridines. mdpi.com

For example, the asymmetric addition of alkynyl nucleophiles to N-alkylpyridinium electrophiles can produce dihydropyridine products with complete regiochemical and stereochemical control. mdpi.com Similarly, a protocol for the regiodivergent asymmetric addition of aryl- and alkenyl-organometallic reagents to substituted N-alkyl pyridinium heterocycles has been developed, allowing for the synthesis of chiral 1,2,3- and 1,3,4-trisubstituted dihydropyridine products with high selectivity. mdpi.com The choice of the nitrogen activating agent can influence the regioselectivity of the addition. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Benzyloxy Pyridine Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a rapid and non-destructive method for identifying functional groups and obtaining a unique "molecular fingerprint" of a substance. In the analysis of 4-(benzyloxy)pyridine derivatives, these techniques are invaluable for confirming the presence of key structural motifs.

The FT-IR spectrum of a this compound derivative typically displays characteristic absorption bands. For instance, in 3-(4-(benzyloxy)-3-methoxyphenyl)- rsc.orgresearchgate.nettriazolo[4,3-a]pyridine, significant bands include those for C-H stretching in the aromatic rings, C=N and C=C stretching vibrations within the heterocyclic and phenyl rings, and strong C-O-C stretching from the ether linkage. nih.gov A notable band around 1256 cm⁻¹ can be assigned to the asymmetric C-O-C stretch of the benzyloxy group. mdpi.com The presence of various bands in the 1600-1400 cm⁻¹ region corresponds to the aromatic ring systems. nih.govmdpi.com

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. Together, FT-IR and Raman spectra offer a detailed vibrational profile that is highly specific to the molecule's exact structure, making it a powerful tool for initial identification and quality control. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. uobasrah.edu.iq Through various NMR experiments, it is possible to map the carbon framework and determine the precise connectivity and spatial arrangement of atoms.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. libretexts.org For this compound derivatives, the ¹H NMR spectrum can be clearly divided into signals corresponding to the benzyloxy group and the substituted pyridine (B92270) ring.

The benzylic methylene (B1212753) protons (-O-CH₂-Ph) typically appear as a characteristic singlet at approximately 5.1-5.4 ppm. rsc.orgmdpi.com The five protons of the phenyl ring of the benzyl (B1604629) group usually resonate in the aromatic region, between 7.3 and 7.5 ppm, often as a multiplet. rsc.org The protons on the pyridine ring are observed as distinct signals whose chemical shifts and coupling patterns depend on the substitution pattern. For example, in diethyl this compound-2,6-dicarboxylate, the two equivalent protons on the pyridine ring appear as a singlet at 7.86 ppm. rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.86 | s | - | 2H | Pyridine H-3, H-5 |

| 7.43 | m | - | 5H | Phenyl protons of benzyl group |

| 5.22 | s | - | 2H | Benzylic -CH₂- |

| 4.47 | q | 7.1 | 4H | Ester -O-CH₂-CH₃ |

| 1.42 | t | 7.2 | 6H | Ester -O-CH₂-CH₃ |

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. libretexts.org While it is inherently less sensitive than ¹H NMR, it is crucial for identifying all unique carbon atoms. In this compound derivatives, distinct signals are observed for the pyridine ring carbons, the benzyloxy group carbons, and any other substituents.

The benzylic methylene carbon (-O-CH₂-Ph) typically resonates around 70-71 ppm. rsc.orgnih.gov The carbon atom of the pyridine ring attached to the benzyloxy group (C-4) is significantly deshielded, appearing in the range of 164-167 ppm. rsc.org The carbons of the phenyl ring appear between 127 and 135 ppm. rsc.org

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 166.8 | Ester C=O |

| 164.9 | Pyridine C-4 |

| 150.4 | Pyridine C-2, C-6 |

| 134.9 | Phenyl C-1 (quaternary) |

| 129.0 | Phenyl CH |

| 128.9 | Phenyl CH |

| 127.9 | Phenyl CH |

| 114.8 | Pyridine C-3, C-5 |

| 70.9 | Benzylic -CH₂- |

| 62.6 | Ester -O-CH₂- |

| 14.4 | Ester -CH₃ |

While 1D NMR experiments establish the constitution of a molecule, 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for determining its conformation. columbia.edunanalysis.com These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by chemical bonds. columbia.edu

For this compound, the relative orientation of the benzyl group with respect to the pyridine ring can be investigated using these methods. A NOESY or ROESY experiment would be expected to show cross-peaks between the benzylic methylene protons (H-7) and the protons at positions 3 and 5 of the pyridine ring. The intensity of these NOE/ROE signals is inversely proportional to the sixth power of the distance between the protons, allowing for a detailed mapping of the molecule's preferred three-dimensional structure in solution. columbia.edu For medium-sized molecules where the standard NOE may be close to zero, the ROESY experiment is preferred as it always provides a positive signal. columbia.edu

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). mdpi.com This precision allows for the determination of a compound's elemental formula, as it can distinguish between molecules with the same nominal mass but different atomic compositions. For newly synthesized this compound derivatives, obtaining an HRMS value that matches the calculated mass for the expected formula is a critical step in confirming its identity. rsc.orgmdpi.com

For example, the identity of 3-(4-(benzyloxy)-3-methoxyphenyl)- rsc.orgresearchgate.nettriazolo[4,3-a]pyridine was confirmed by ESI-HRMS, which showed a protonated molecular ion [M+H]⁺ at m/z 332.1402, closely matching the calculated value of 332.1399 for C₂₀H₁₈N₃O₂. mdpi.com Similarly, diethyl this compound-2,6-dicarboxylate showed a sodium adduct [M+Na]⁺ with a found m/z of 352.1146, which corresponds well with the calculated value of 352.1161 for C₁₈H₁₉NO₅Na. rsc.org

The fragmentation pattern observed in the mass spectrum also provides structural clues. A common fragmentation pathway for benzyloxy derivatives is the cleavage of the benzyl group, resulting in a prominent peak corresponding to the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. researchgate.net

| Compound | Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| Diethyl this compound-2,6-dicarboxylate | C₁₈H₁₉NO₅Na | [M+Na]⁺ | 352.1161 | 352.1146 | rsc.org |

| 3-(4-(Benzyloxy)-3-methoxyphenyl)- rsc.orgresearchgate.nettriazolo[4,3-a]pyridine | C₂₀H₁₈N₃O₂ | [M+H]⁺ | 332.1399 | 332.1402 | mdpi.com |

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

The electronic absorption characteristics of this compound and its derivatives are governed by the π-electron system of the pyridine ring and the attached benzyloxy group. The interaction between the lone pair of electrons on the oxygen atom of the benzyloxy group and the π-system of the pyridine ring, as well as the phenyl ring of the benzyl group, gives rise to electronic transitions that are observable in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. These transitions are typically of the π → π* and n → π* type. The position and intensity of the absorption maxima (λmax) are sensitive to the electronic nature of substituents on either the pyridine or the phenyl ring, as well as the surrounding solvent environment.

Solvatochromism, the change in the position, and sometimes intensity, of a UV-Vis absorption band of a compound in response to a change in the polarity of the solvent, is a well-documented phenomenon for many organic dyes and functionalized aromatic systems. This behavior provides valuable insights into the electronic ground and excited states of a molecule. For derivatives of this compound, the interaction of the solvent with the molecule can alter the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a shift in the absorption maximum.

A notable example of this can be seen in the solvatochromic behavior of formazan (B1609692) derivatives incorporating a 4-(benzyloxy)phenyl group. A study on a series of 3-(4-(benzyloxy)phenyl)-5-(4-bromophenyl)-1-(4-substituted-phenyl)formazans demonstrated their response to varying solvent polarities. researchgate.net The investigation revealed that bathochromic (red) shifts were generally observed with an increase in solvent polarity, indicating that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. researchgate.net

The UV-Vis absorption spectra of these formazan derivatives were recorded in fifteen different solvents of varying polarities. The data for one such derivative, 3-(4-(benzyloxy)phenyl)-5-(4-bromophenyl)-1-phenylformazan , are presented in the table below. The absorption maxima (λmax) show a clear dependence on the solvent, a hallmark of solvatochromism.

| Solvent | λmax (nm) | log ε |

|---|---|---|

| DMSO | 502 | 4.74 |

| DMF | 503 | 4.62 |

| Ethanol (B145695) | 510 | 4.69 |

| Methanol | 493 | 4.83 |

| Acetonitrile | 504 | 4.77 |

| Acetone | 511 | 4.78 |

| Ethyl Acetate (B1210297) | 510 | 4.77 |

| Dichloromethane | 519 | 4.78 |

| Chloroform | 522 | 4.80 |

| THF | 516 | 4.79 |

| Butanol | 513 | 4.83 |

| Propanol | 508 | 4.82 |

| Dioxane | 510 | 4.80 |

| Toluene | 519 | 4.79 |

| Benzene | 520 | 4.78 |

The synthesis of these formazan derivatives involves the condensation of substituted phenylhydrazines with 4-(benzyloxy)benzaldehyde (B125253) to form intermediate phenylhydrazones. researchgate.net These intermediates are then coupled with the appropriate aryl diazonium chlorides in a basic medium, such as pyridine, to yield the final formazan compounds. tubitak.gov.tr The extensive conjugation within the formazan skeleton is responsible for the strong absorption in the visible region. tubitak.gov.tr The presence of the 4-(benzyloxy)phenyl group acts as an electron-donating moiety, influencing the intramolecular charge transfer characteristics of the molecule, which is a key factor in its solvatochromic properties.

Theoretical and Computational Chemistry Studies of 4 Benzyloxy Pyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be powerful tools for elucidating the structural, electronic, and spectroscopic properties of 4-(Benzyloxy)pyridine and its derivatives. These computational methods provide a detailed understanding at the molecular level, complementing experimental findings.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. researchgate.net For derivatives containing the benzyloxy pyridine (B92270) moiety, computational studies have shown that the distribution of HOMO and LUMO can be localized on different parts of the molecule, which influences its interaction with other chemical species. researchgate.netresearchgate.net

Table 1: Frontier Molecular Orbital Energies for a Related Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.082 |

| LUMO | -1.896 |

| Energy Gap (ΔE) | 4.185 |

Note: Data is for a related triazolone derivative and is illustrative of the types of values obtained from DFT calculations. epstem.net

Electron Density and Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map displays regions of varying electrostatic potential on the electron density surface. researchgate.net Negative potential regions (typically colored red) indicate areas rich in electrons and are susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For molecules containing pyridine and benzyl (B1604629) groups, the MEP can highlight the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the benzyloxy group as potential sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.netresearchgate.net

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to understand the different vibrational modes of a molecule and to aid in the interpretation of experimental infrared (IR) and Raman spectra. ijcce.ac.ir By using DFT methods, the harmonic vibrational frequencies can be calculated from the optimized molecular geometry. epstem.netacs.org These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations. epstem.net The analysis of these vibrational modes allows for the assignment of specific absorption bands in the experimental spectra to particular functional groups and types of molecular motion, such as stretching, bending, and torsional vibrations. ijcce.ac.irresearchgate.net

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to explore the dynamic behavior and various possible three-dimensional arrangements (conformers) of a molecule. nih.govresearchgate.net For a flexible molecule like this compound, which has several rotatable bonds, these methods are essential for understanding its conformational landscape. sci-hub.se Conformational analysis involves systematically rotating specific bonds and calculating the potential energy of each resulting conformation to identify the most stable, low-energy structures. researchgate.netsci-hub.se MD simulations provide a more dynamic picture by simulating the movement of atoms over time, revealing how the molecule flexes, bends, and changes its shape under specific conditions, such as in different solvents or at various temperatures. nih.gov These studies are critical for understanding how the molecule's shape influences its interactions with biological targets or other molecules. nih.gov

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound and its derivatives. rsc.org By modeling the reaction pathway, researchers can identify transition states, intermediates, and the activation energies required for a reaction to proceed. researchgate.net For instance, DFT calculations have been used to study the mechanism of nucleophilic aromatic substitution (SNAr) reactions on pyridine rings, providing insights into the regioselectivity and the influence of substituents on the reaction rate. rsc.org These studies can help to explain why a particular product is formed over another and can guide the design of more efficient synthetic routes. researchgate.netresearchgate.net Computational investigations into reaction mechanisms can also clarify the role of catalysts and pre-reactive complexes in facilitating chemical transformations. rsc.org

Advanced Topological and Intermolecular Interaction Analyses

Advanced computational techniques offer a detailed view of the forces governing the crystal packing and molecular recognition of this compound.

While a specific Hirshfeld analysis for this compound is not available in the provided search results, studies on analogous structures, such as 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, provide valuable insights. In this related molecule, the major contributions to crystal packing were found to be from H···H (39.7%), C···H/H···C (39%), and O···H/H···O (18%) interactions. nih.gov The red regions on the dnorm mapped surface highlight the strongest intermolecular interactions, which are often hydrogen bonds. nih.govscirp.org For instance, in a benzyloxy-substituted biphenyl (B1667301) carboxylic acid, red regions were attributed to O-H···O interactions. nih.gov It is plausible that in the crystal structure of this compound, similar interactions, particularly C-H···N and C-H···O, would play a significant role in the supramolecular architecture. The analysis of fingerprint plots derived from the Hirshfeld surface allows for the deconvolution of these interactions, providing a quantitative measure of their relative importance. nih.govacs.org

Table 1: Representative Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Benzyloxy Compound nih.gov

| Interaction Type | Contribution (%) |

| H···H | 39.7 |

| C···H/H···C | 39.0 |

| O···H/H···O | 18.0 |

Data from a study on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, a molecule containing a benzyloxy group. nih.gov

Non-covalent interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions in molecular systems. diva-portal.orgdiva-portal.org It plots the reduced density gradient versus the electron density, with isosurfaces colored to distinguish between attractive (van der Waals, hydrogen bonds) and repulsive interactions. researchgate.net This technique would be instrumental in identifying the specific non-covalent bonds, such as hydrogen bonds and van der Waals forces, that dictate the conformation and packing of this compound. nih.gov

The Electron Localization Function (ELF) provides a measure of electron localization in a molecule, offering insights into chemical bonding. jussieu.fr ELF analysis can distinguish core electrons, covalent bonds, and lone pairs. mdpi.com For this compound, an ELF analysis would delineate the electron distribution around the pyridine nitrogen, the ether oxygen, and within the aromatic rings, providing a deeper understanding of its electronic structure and reactivity. diva-portal.orgsci-hub.se Studies on related systems have shown that ELF can be correlated with the strength of physical binding in molecular crystals. diva-portal.org

Prediction of Physicochemical Parameters Relevant to Biological Activity

Computational tools are widely used in medicinal chemistry to predict the pharmacokinetic properties of molecules, such as their ability to be absorbed and distributed in the body. mdpi.comnih.gov

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. cambridgemedchemconsulting.com It describes the partitioning of a compound between a lipid-like phase (e.g., octanol) and an aqueous phase. cambridgemedchemconsulting.com A balanced lipophilicity is essential for good membrane permeability and oral bioavailability. plos.orgmdpi.com

For derivatives of this compound, computational methods can predict logP values. For instance, a related compound, 3-(Benzyloxy)-4-chloropyridine, has a predicted logP of 3.314. chemscene.com The benzyloxy group is known to increase lipophilicity, which can enhance membrane permeability. However, excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic clearance. acs.org

Membrane permeability, the ability of a molecule to pass through biological membranes, is another crucial factor for drug efficacy. nih.gov This property can be predicted using various computational models, often in conjunction with lipophilicity and other descriptors like the topological polar surface area (TPSA). chemscene.commdpi.com The TPSA for 3-(Benzyloxy)-4-chloropyridine is predicted to be 22.12 Ų, a value that suggests good potential for membrane permeation. chemscene.com Computational models that consider the three-dimensional conformation of a molecule have been shown to be more predictive of permeability than simple logP calculations. nih.gov For CNS-targeted drugs, multiparameter optimization (MPO) scores, which incorporate lipophilicity (cLogP), can be used to assess the likelihood of brain penetration. nih.gov

Table 2: Predicted Physicochemical Properties for a Related Compound chemscene.com

| Parameter | Predicted Value | Biological Relevance |

| logP | 3.314 | Lipophilicity, membrane permeability |

| TPSA (Ų) | 22.12 | Membrane permeability, oral bioavailability |

| Hydrogen Bond Acceptors | 2 | Solubility, target binding |

| Hydrogen Bond Donors | 0 | Solubility, target binding |

| Rotatable Bonds | 3 | Conformational flexibility, target binding |

Data for 3-(Benzyloxy)-4-chloropyridine. chemscene.com

Catalytic Applications and Mechanistic Insights Involving 4 Benzyloxy Pyridine Ligands and Derivatives

Metal-Catalyzed Oxidation Reactions

Derivatives of 4-(benzyloxy)pyridine are instrumental in the synthesis of ligands for metal-catalyzed oxidation reactions. The benzyloxy group can be strategically positioned to influence the electronic environment of the metal center, thereby tuning its catalytic activity.

A notable example involves a ruthenium-based oligomer complex designed for the oxidation of alcohols. rsc.org A ligand precursor, dimethyl 4-(4-(2,2′:6′,2′′-terpyridin-4′-yl)benzyloxy)pyridine-2,6-dicarboxylate, was synthesized from a this compound derivative. rsc.org The resulting ruthenium complex demonstrated high efficiency in catalyzing the oxidation of a wide range of secondary alcohols to their corresponding ketones using tert-butyl hydroperoxide (TBHP) as the oxidant. The system showed excellent tolerance for both electron-donating and electron-withdrawing groups on benzylic alcohols. rsc.org Primary benzylic alcohols were generally over-oxidized to carboxylic acids under these conditions. rsc.org

Beyond its use in ligand synthesis, the derivative this compound N-oxide is itself employed as an oxidant and catalyst in organic synthesis. chembk.com It can participate directly in oxidation reactions, for instance, by converting thiosulfates to sulfates, and can also act as a ligand for metal ions in catalytic processes. chembk.com Furthermore, 4-benzyloxy-2,6-bis(chloromethyl)pyridine has been used as a key starting material in the creation of pyridine-containing tetraazamacrocycles, which are common ligands for metal-catalyzed oxidation reactions. uniovi.es

Table 1: Substrate Scope for Ruthenium-Catalyzed Oxidation of Various Alcohols Reaction conditions optimized for the specific catalytic system.

| Entry | Substrate (Alcohol) | Product | Yield (%) |

|---|---|---|---|

| 1 | 1-Phenylethanol | Acetophenone | >99 |

| 2 | 1-(4-Methylphenyl)ethanol | 4'-Methylacetophenone | >99 |

| 3 | 1-(4-Methoxyphenyl)ethanol | 4'-Methoxyacetophenone | >99 |

| 4 | 1-(4-Chlorophenyl)ethanol | 4'-Chloroacetophenone | >99 |

| 5 | 1-(4-Nitrophenyl)ethanol | 4'-Nitroacetophenone | >99 |

| 6 | Cyclohexanol | Cyclohexanone | 98 |

| 7 | 2-Octanol | 2-Octanone | 95 |

| 8 | Benzyl (B1604629) alcohol | Benzoic acid | - |

| 9 | 4-Methylbenzyl alcohol | 4-Methylbenzoic acid | - |

Metal-Catalyzed Reduction Reactions

While ligands derived from pyridine (B92270) are common in oxidation catalysis, their application in metal-catalyzed reductions is less frequent. uniovi.es However, pyridine derivatives, including this compound, play a crucial, albeit different, role in specific reduction reactions like catalytic hydrogenation. Here, they can function as catalyst modifiers or selective "poisons" to control the reaction's chemoselectivity.

In palladium-on-carbon (Pd/C) catalyzed hydrogenations, the high activity of the catalyst can lead to undesired side reactions, such as the cleavage of protecting groups. The addition of a nitrogen-containing base, such as pyridine, can selectively inhibit the hydrogenolysis of O-benzyl ethers while permitting the smooth reduction of other functional groups like olefins, N-Cbz groups, and azides. researchgate.net This effect is attributed to the pyridine coordinating to the palladium surface, thereby modulating its catalytic activity.

This strategy has been refined to allow for the selective hydrogenation of various functional groups without cleaving O-benzyl protective groups, even on phenolic ethers, by using a specific Pd/C-pyridine combination. researchgate.net This controlled deactivation makes pyridine derivatives valuable tools for achieving chemoselectivity in complex molecule synthesis, demonstrating a sophisticated application in catalytic reduction. researchgate.netresearchgate.net

Organic Catalysis and Organocatalysis

In the realm of organocatalysis, which utilizes small organic molecules as catalysts, derivatives of this compound primarily feature as key reactants in transformations enabled by an external organocatalyst.

One significant example is the synthesis of novel pyrimido[4,5-b]quinoline derivatives through a one-pot, multi-component reaction. nih.gov In this process, various 4-(benzyloxy)benzaldehydes are reacted with dimedone and 6-amino-1,3-dimethyluracil. The reaction is efficiently promoted by diazabicyclo[2.2.2]octane (DABCO), a widely used, non-toxic, and inexpensive basic organocatalyst. nih.gov While the this compound moiety is part of the substrate rather than the catalyst, its participation is central to the construction of these pharmaceutically relevant heterocyclic structures under organocatalytic conditions. nih.gov

Ligand Design and Synthesis for Transition Metal Complexes

The this compound framework is a versatile building block for the rational design and synthesis of complex ligands for transition metal coordination. The benzyloxy group can be retained for its steric or electronic influence or serve as a protected hydroxyl group that can be revealed later for further functionalization or to alter solubility.

Several classes of ligands have been synthesized using this compound derivatives as starting materials:

Schiff Base Ligands: 4-(Benzyloxy)aniline and 4-(benzyloxy)-2-hydroxybenzaldehyde (B183881) are common precursors for synthesizing Schiff base ligands. chesci.comresearchgate.net These ligands, featuring an imine (C=N) group, can coordinate to a variety of transition metals, including Co(II), Ni(II), Cu(II), and Zn(II), through nitrogen and oxygen donor atoms. chesci.comresearchgate.net

Poly(bipyridyl) Ligands: In a multi-step synthesis, 5-(benzyloxy)-2-bromopyridine (B1285324) has been used to construct complex tris(bipyridyl) ligands. acs.org These ligands are designed to chelate metal ions and have been investigated for their potential applications in medicinal chemistry. acs.org

Macrocyclic Ligands: 4-Benzyloxy-2,6-bis(chloromethyl)pyridine serves as a crucial starting material for the synthesis of pyridinophane macrocycles. uniovi.es These macrocyclic compounds can encapsulate metal ions, and modifications at the 4-position of the pyridine ring are known to influence the properties of the resulting metal complexes. uniovi.es

Terpyridine-based Ligands: A ligand precursor for a catalytic ruthenium oligomer was synthesized starting from a this compound derivative, demonstrating its use in creating multi-domain ligand systems for advanced catalytic applications. rsc.org

Table 2: Examples of Ligands Synthesized from this compound Derivatives

| Ligand Type | Starting Material | Coordinating Metals (Examples) | Reference |

|---|---|---|---|

| Schiff Base | 4-(Benzyloxy)-2-hydroxybenzaldehyde | Co(II), Ni(II), Cu(II), Zn(II) | chesci.com |

| Azo-Schiff Base | 4-Benzyloxyaniline hydrochloride | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | researchgate.net |

| Poly(bipyridyl) | 5-(Benzyloxy)-2-bromopyridine | Designed for biorelevant metal cations | acs.org |

| Pyridinophane Macrocycle | 4-Benzyloxy-2,6-bis(chloromethyl)pyridine | General transition metals | uniovi.es |

| Ruthenium Oligomer Ligand | Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate derivative | Ru(II) | rsc.org |

Role of Pyridine Derivatives as Catalyst Poisons or Promoters

A catalyst promoter is a substance that increases the efficacy of a catalyst, while a poison reduces or destroys its activity. vedantu.com Pyridine derivatives can act as catalyst poisons in a highly controlled manner, a function that is synthetically useful for achieving chemoselectivity.

The most prominent example is in Pd/C-catalyzed hydrogenations. The high activity of palladium catalysts can lead to the non-selective reduction of multiple functional groups and the cleavage of common protecting groups like benzyl ethers. The addition of pyridine to the reaction mixture serves to selectively poison the catalyst, reducing its activity towards hydrogenolysis. researchgate.net This allows for the targeted reduction of functional groups such as olefins or nitro groups while leaving sensitive O-benzyl groups intact. researchgate.netresearchgate.net

This method is so effective that a Pd/C-pyridine combination has been developed as a specific catalytic system for chemoselective hydrogenations in the presence of a phenolic 4-methoxybenzyl (MPM) protective group. researchgate.net In this context, pyridine is not merely an impurity but a crucial additive that promotes the desired reaction pathway by selectively inhibiting undesired ones. This application underscores the sophisticated role that simple pyridine derivatives can play in modulating and controlling catalytic processes.

Biological Activities and Mechanistic Pathways of 4 Benzyloxy Pyridine Derivatives

Antimicrobial Efficacy and Mechanisms of Action

Derivatives of 4-(benzyloxy)pyridine have been investigated for their potential to combat microbial infections, demonstrating a range of activities against various pathogens.

Antibacterial Activity Studies

Research into the antibacterial properties of benzyloxy pyridine (B92270) derivatives has shown promising results against both Gram-positive and Gram-negative bacteria. One study investigated a synthesized benzyloxy pyridine derivative, referred to as BeOxP, for its antimicrobial effects. scilit.comnih.gov This compound was tested against Staphylococcus aureus (ATCC 29213), a Gram-positive bacterium, and Escherichia coli (ATCC 25922), a Gram-negative bacterium. scilit.comnih.gov The findings from this research indicate that benzyloxy pyridine derivatives have potential as anti-pathogenic agents. scilit.comnih.gov

Additionally, a series of 4-(benzylsulfanyl)pyridine derivatives, which are structurally related to this compound derivatives, have been synthesized and evaluated for their antimycobacterial activity. These compounds exhibited significant activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria, with the most potent derivatives showing minimum inhibitory concentrations (MICs) of 4 μmol/L. scilit.com

Interactive Data Table: Antibacterial Activity of Benzyloxy Pyridine Derivative (BeOxP)

| Compound | Bacterial Strain | Activity |

| BeOxP | Staphylococcus aureus ATCC 29213 | Antimicrobial activity observed scilit.comnih.gov |

| BeOxP | Escherichia coli ATCC 25922 | Antimicrobial activity observed scilit.comnih.gov |

Antifungal Activity Studies

The antifungal potential of pyridine-containing compounds has been a subject of considerable research. nih.govnih.gov While specific studies focusing exclusively on this compound derivatives are not extensively detailed in the provided sources, the broader class of pyridine derivatives has shown notable antifungal activity. For instance, certain nicotinic acid benzylidene hydrazide derivatives demonstrated activity against Candida albicans and Aspergillus niger. nih.gov Another study highlighted that the pyridine nucleus is crucial for antifungal efficacy against various fungal strains, including Aspergillus fumigatus and Candida albicans. nih.gov Although these findings are for the broader class of pyridine derivatives, they suggest that the this compound scaffold may also possess antifungal properties worthy of investigation.

Antiviral Properties and Viral Target Modulation

The exploration of this compound derivatives has extended to their potential as antiviral agents, with a particular focus on the inhibition of key viral enzymes.

HIV-1 Reverse Transcriptase Inhibition

A class of pyridine oxide derivatives has been identified as potent inhibitors of Human Immunodeficiency Virus type 1 (HIV-1) replication. nih.govresearchgate.net These compounds function as typical non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, thereby inhibiting its function. nih.govresearchgate.netnih.gov One of the most active compounds in this class, JPL-133, exhibited a 50% effective concentration (EC50) of 0.05 µg/mL for HIV-1(IIIB) with a high selectivity index. nih.govresearchgate.net The primary mechanism of action involves the inhibition of the RNA- and DNA-dependent DNA polymerase activity of HIV-1 RT. nih.gov Continuous exposure of HIV-infected cell cultures to these pyridine oxide derivatives led to the selection of NNRTI-characteristic mutations in the HIV-1 reverse transcriptase, such as Lys103Asn, Tyr181Cys, and Tyr188His. nih.govresearchgate.net

Interactive Data Table: HIV-1 Reverse Transcriptase Inhibition by a Pyridine Oxide Derivative

| Compound | Virus Strain | EC50 | Selectivity Index | Mechanism of Action |

| JPL-133 | HIV-1(IIIB) | 0.05 µg/mL | ~760 | Non-nucleoside reverse transcriptase inhibitor nih.govresearchgate.net |

Broad-Spectrum Antiviral Screening and Mechanisms

While specific broad-spectrum antiviral screening data for this compound derivatives are limited in the provided search results, related heterocyclic structures containing pyridine have been shown to possess broad-spectrum antiviral activity. For example, pyridobenzothiazolone analogues have demonstrated inhibitory activity against a range of respiratory viruses, including human coronavirus, influenza A virus, and respiratory syncytial virus. mdpi.com Similarly, pyrazolopyridine-containing compounds have been developed as potent and broad-spectrum antivirals against several enteroviruses by targeting the viral 2C protein. nih.gov These findings suggest that the pyridine scaffold, a core component of this compound, is a valuable pharmacophore for the development of broad-spectrum antiviral agents. nih.govmdpi.com

Anti-inflammatory Response Modulation

Derivatives of pyridine have been investigated for their ability to modulate inflammatory responses. One study reported that a pyrimidine (B1678525) derivative featuring a 4-(4-benzyloxy)phenyl moiety at the C-4 position demonstrated strong inhibitory activity against the production of prostaglandin (B15479496) E2 (PGE2). rsc.org PGE2 is a key mediator of inflammation, and its inhibition is a common mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net The inhibition of PGE2 suggests that compounds containing the benzyloxyphenyl group linked to a heterocyclic core, such as pyridine, may exert anti-inflammatory effects by targeting the cyclooxygenase (COX) pathway. rsc.orgresearchgate.net

Another study on 3-hydroxy pyridine-4-one derivatives indicated that a compound with a benzyl (B1604629) group substitution on the pyridine ring showed the greatest anti-inflammatory potency in carrageenan-induced paw edema in rats. nih.govnih.gov The proposed mechanism for these derivatives is related to their iron-chelating properties, which may interfere with the function of heme-dependent enzymes like cyclooxygenase and lipoxygenase, both of which are crucial in the inflammatory cascade. nih.govnih.gov

Interactive Data Table: Anti-inflammatory Activity of a Benzyloxyphenyl-Containing Pyrimidine Derivative

| Compound | Target | Activity |

| Pyrimidine derivative with 4-(4-benzyloxy)phenyl moiety | Prostaglandin E2 (PGE2) Production | Strong inhibitory activity rsc.org |

Enzyme Inhibition in Inflammatory Pathways (e.g., Leukotriene A4 Hydrolase, MAPK14)

The anti-inflammatory potential of this compound derivatives is significantly attributed to their ability to inhibit key enzymes that regulate inflammatory responses.

Leukotriene A4 Hydrolase (LTA4H) Inhibition: Leukotriene A4 hydrolase is a bifunctional zinc enzyme that plays a critical role in the biosynthesis of the potent chemoattractant and pro-inflammatory mediator, leukotriene B4 (LTB4). Derivatives of the benzyloxy-phenyl/pyridine scaffold have shown potent inhibitory activity against this enzyme. For instance, 3-(4-benzyloxyphenyl)-2-(R)-amino-1-propanethiol acts as a reversible, picomolar inhibitor of LTA4H. nih.gov Structural analysis suggests that the benzyloxyphenyl group of the inhibitor settles into a large hydrophobic pocket within the enzyme's active site. nih.gov Key structural features for potent inhibition include a free thiol group and the specific (R)-enantiomer configuration. nih.gov Furthermore, the compound 3-(Benzyloxy)pyridin-2-amine has been identified as an experimental inhibitor of LTA4H, directly implicating the benzyloxypyridine core in this activity. drugbank.comdrugbank.com

MAPK14 (p38α) Inhibition: Mitogen-activated protein kinase 14 (MAPK14), also known as p38α, is a central regulator in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-1, IL-6). nih.gov Its inhibition is a key strategy for managing inflammatory diseases. Again, 3-(Benzyloxy)pyridin-2-amine is documented as an experimental inhibitor of MAPK14. drugbank.comdrugbank.com

More complex derivatives, such as a series of imidazol-5-yl pyridine compounds, have been developed as highly potent p38α kinase inhibitors. nih.gov These compounds effectively suppress the production of inflammatory mediators. For example, compound 11d from this series demonstrated significant inhibition of p38α kinase and the subsequent downstream production of pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov The potent in vivo anti-inflammatory properties of related imidazo[4,5-b]pyridines in models of chronic inflammation further underscore the therapeutic potential of this class of compounds. researchgate.net

Antiproliferative and Anticancer Activities

The pyridine nucleus is a foundational scaffold in the design of molecules with antiproliferative activity. researchgate.netnih.gov The versatility of the this compound framework allows for structural modifications that can target various pathways involved in cancer progression.

Inhibition of Lysine Specific Demethylase 1 (LSD1)

Lysine Specific Demethylase 1 (LSD1) is an epigenetic regulator that is often overexpressed in various cancers, making it a promising therapeutic target. nih.gov A reversible pyridine-based inhibitor, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile , has been studied in detail, revealing its precise binding mechanism within the LSD1 active site. nih.govmdpi.comresearchgate.net

X-ray crystallography shows that the inhibitor's pyridine ring is positioned in the substrate-binding cavity. nih.gov The binding is stabilized by several key interactions:

A hydrogen bond forms between the inhibitor's cyano group and the side chain of Lys661, a critical residue for the demethylation reaction. nih.gov

The piperidine (B6355638) ring interacts with the side chains of Asp555 and Asn540. nih.gov

The 4-methylphenyl group is situated within a hydrophobic pocket in the catalytic center. nih.gov

This detailed understanding of the binding mode provides a blueprint for designing more potent and selective reversible LSD1 inhibitors based on the pyridine scaffold. nih.gov

Targeting Kinases (e.g., EGFR kinase) and Topoisomerases

Kinase Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when dysregulated, promotes uncontrolled cell growth. nih.gov The quinazoline (B50416) scaffold, which features a fused pyrimidine ring, is central to many approved EGFR inhibitors like erlotinib (B232) and lapatinib (B449). nih.gov Modifications to these structures, including the replacement of a benzyloxy moiety in lapatinib analogs, have been explored to enhance activity. nih.gov Studies on erlotinib derivatives bearing 1,2,3-triazole moieties have demonstrated that these modifications can lead to compounds with significant inhibitory activity against various cancer cell lines, including drug-resistant ones. nih.govfrontiersin.orgnih.gov For example, compound 3d , an erlotinib derivative, showed potent activity against several drug-resistant cancer cell lines. nih.govfrontiersin.org

Topoisomerase Inhibition: DNA topoisomerases are essential enzymes for managing DNA topology during replication and transcription, making them established targets for cancer chemotherapy. ewha.ac.krmdpi.comnih.gov Fused heterocyclic systems containing a pyridine or quinoline (B57606) ring have been developed as potent topoisomerase inhibitors. A novel series of pyrazolo[4,3-f]quinoline derivatives demonstrated significant antiproliferative activity. ewha.ac.krmdpi.comnih.gov In particular, compound 2E from this series was found to have an inhibitory effect on topoisomerase IIα comparable to that of the well-known clinical drug, etoposide. nih.gov

Modulation of Angiogenesis and Cell Migration Pathways

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. A primary signaling pathway controlling angiogenesis is mediated by the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). ekb.egnih.govmdpi.com Several pyridine-based compounds have been designed as potent VEGFR-2 inhibitors. mdpi.comnih.gov For example, a series of novel pyridine derivatives were synthesized and evaluated for their anticancer activities, with compound 10 showing potent VEGFR-2 inhibition (IC50 = 0.12 µM), nearly equipotent to the multi-kinase inhibitor drug sorafenib (B1663141) (IC50 = 0.10 µM). nih.gov Another thienopyridine derivative, LCB03-0110 , was also identified as a potent angiogenesis inhibitor that targets VEGFR-2 and JAK/STAT3 signaling pathways, leading to the suppression of endothelial cell proliferation, migration, and new blood vessel formation. nih.gov

Inhibition of Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS)

The enzymes Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) are crucial for the synthesis of nucleotides required for DNA replication and repair. Dual inhibition of these enzymes is an effective anticancer strategy. While many inhibitors are based on pyrimidine scaffolds, their structural relation to pyridine is significant. Thieno[2,3-d]pyrimidine derivatives have emerged as potent dual inhibitors. nih.govacs.orgdrugbank.comresearchgate.netnih.gov One classical analogue, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid (Compound 4), is recognized as the most potent dual TS-DHFR inhibitor reported to date. drugbank.comresearchgate.net

Structure-Activity Relationship (SAR) Studies in Anticancer Agents

Structure-activity relationship (SAR) studies are crucial for optimizing the design of new anticancer agents. nih.govnih.gov For pyridine derivatives, general SAR principles have been identified through comprehensive reviews. The antiproliferative activity is often enhanced by the presence and specific placement of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups. researchgate.netnih.gov Conversely, the addition of halogen atoms or other bulky groups tends to diminish the anticancer activity. researchgate.netnih.gov

In the context of specific targets, SAR studies for quinazoline-based EGFR inhibitors have shown that the 4-anilino-quinazoline moiety is a privileged scaffold. nih.govnih.gov The inhibitory activity is highly dependent on substitutions at the C-6 and C-7 positions of the quinazoline core and on the 4-anilino ring, which can modulate binding affinity and selectivity for different EGFR mutants. nih.gov For instance, replacing a benzyloxy moiety in lapatinib analogs with other groups can alter interactions within the kinase's active site. nih.gov

Other Pharmacological and Biochemical Effects

Derivatives of this compound have been the subject of various pharmacological and biochemical investigations to explore their therapeutic potential beyond specific, well-defined categories. These studies have revealed a range of effects, from counteracting glycation and oxidative stress to inhibiting various enzymes and receptors, and interacting with crucial cellular components and signaling pathways. This section delves into these other pharmacological and biochemical activities, shedding light on the broader biological impact of this class of compounds.

The process of glycation, a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids, leads to the formation of advanced glycation end products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetes, atherosclerosis, and neurodegenerative disorders. Antioxidants can play a crucial role in mitigating the deleterious effects of glycation by quenching reactive oxygen species (ROS) that are often generated during this process.

While specific studies on the antiglycation and antioxidative potential of this compound derivatives are not extensively documented in the reviewed literature, the broader class of benzyloxy-substituted compounds has been investigated for these properties. The antioxidant activity of such compounds is often linked to the presence of other functional groups on the aromatic rings. For instance, in the case of benzylisoquinoline alkaloids, the presence of a free hydroxyl group, and particularly a catechol group, is a significant feature for the inhibition of lipid peroxidation. Some of these compounds, such as apomorphine (B128758) and boldine, are thought to act as chain-breaking antioxidants.

Furthermore, research on phenolic lignans (B1203133) containing a 4-hydroxy-3-methoxybenzyl group has shown that a high degree of oxidation at the benzylic position can diminish their antioxidant activity. This suggests that the structural integrity of the benzylic moiety is important for preserving the antioxidative capacity. The evaluation of antioxidant potential is commonly carried out using assays such as the Oxygen Radical Absorbance Capacity (ORAC) assay, which measures the scavenging of peroxyl radicals. The ORAC assay is valued for its biological relevance as the peroxyl radical is a common ROS in the human body.

Given the structural features of this compound, it is plausible that derivatives could be designed to possess significant antiglycation and antioxidant properties, particularly through the incorporation of hydroxyl groups or other moieties known to enhance radical scavenging activity. However, further specific research is required to substantiate this potential.

Derivatives incorporating the this compound or a structurally related benzyloxyphenyl moiety have demonstrated inhibitory activity against a wide array of enzymes and receptors, highlighting their potential as therapeutic agents for various diseases.

One of the notable targets is monoamine oxidase B (MAO-B) , an enzyme involved in the degradation of neurotransmitters. A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives have been synthesized and evaluated, with some compounds showing potent and selective MAO-B inhibitory activity. For example, compound 3h from this series exhibited a half-maximal inhibitory concentration (IC50) of 0.062 µM in a competitive and reversible manner. Beyond its MAO-B inhibition, this compound also displayed excellent antioxidant effects, significant metal-chelating ability, and the potential to cross the blood-brain barrier, making it a promising candidate for the treatment of Parkinson's disease.

The androgen receptor (AR) , a key player in the development and progression of prostate cancer, has also been a target for benzyloxy-phenyl derivatives. A series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives were developed as novel AR antagonists. One of the lead compounds, T1-12 , demonstrated excellent AR antagonistic activity with an IC50 of 0.47 µM.

In the realm of dopamine (B1211576) receptors, benzyloxy piperidine-based compounds have been identified as antagonists of the dopamine 4 receptor (D4R) . These antagonists are of interest for their potential role in modulating the cortico-basal ganglia network and their possible involvement in L-DOPA induced dyskinesias in Parkinson's disease. Several of these compounds have shown high selectivity for D4R over other dopamine receptor subtypes.